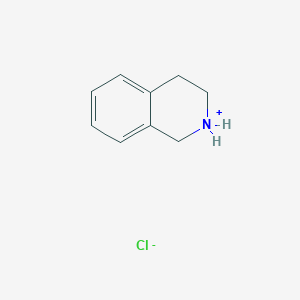

1,2,3,4-Tetrahydroisoquinoline hydrochloride

概要

説明

1,2,3,4-Tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a secondary amine with the chemical formula C9H11N. This compound is part of the isoquinoline alkaloids family, which are widely distributed in nature and have significant biological activities. This compound is known for its diverse pharmacological properties, including antihypertensive and neuroprotective effects .

準備方法

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline hydrochloride can be synthesized through several methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods typically involve the cyclization of N-(haloalkyl)aryl derivatives .

Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Pictet-Spengler Reaction: This reaction involves the condensation of β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring.

Industrial Production Methods

Industrial production of this compound often employs the Pictet-Spengler reaction due to its efficiency and high yield. The reaction is typically carried out under acidic conditions, using hydrochloric acid as a catalyst to facilitate the cyclization process .

化学反応の分析

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Isoquinoline derivatives.

Reduction: More saturated tetrahydroisoquinoline derivatives.

Substitution: Various N-substituted tetrahydroisoquinoline derivatives.

科学的研究の応用

Pharmaceutical Development

1,2,3,4-Tetrahydroisoquinoline hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have shown potential in treating neurological disorders such as Parkinson's disease and depression. For instance, studies have demonstrated that compounds derived from 1,2,3,4-tetrahydroisoquinoline can modulate neurotransmitter systems, which is essential for developing effective treatments for these conditions .

Case Study: Neuroprotective Properties

A study published in Medicinal Chemistry highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could enhance neuronal survival and reduce apoptosis .

Neuroscience Research

In neuroscience, this compound is utilized to investigate neurotransmission mechanisms and neuroprotection. Research has shown that it can influence dopamine receptor activity, making it a valuable tool for understanding the biochemical pathways involved in neurodegenerative diseases .

Data Table: Neurotransmitter Modulation

| Compound | Effect on Dopamine Receptors | Reference |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Agonist activity | |

| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Antagonist activity |

Analytical Chemistry

This compound is also employed as a reference standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). It ensures the accuracy of testing procedures in laboratories by providing reliable benchmarks for quantifying related compounds in biological samples .

Case Study: LC-MS/MS Method Development

A study developed a sensitive LC-MS/MS method to quantify 1,2,3,4-tetrahydroisoquinoline and its methylated derivative in mouse brain tissues. The method achieved a detection limit of 0.10 ng/mL for 1,2,3,4-tetrahydroisoquinoline with high recovery rates .

Biochemical Assays

In biochemical assays, this compound is used to evaluate enzyme activity and metabolic pathways. Its role in studying drug interactions is critical for assessing the safety and efficacy of new medications .

Data Table: Enzyme Activity Studies

| Enzyme | Substrate | Inhibition by Tetrahydroisoquinoline |

|---|---|---|

| Acetylcholinesterase | Acetylcholine | Moderate inhibition observed |

| Monoamine oxidase | Various amines | Strong inhibition observed |

Material Science

The unique properties of this compound make it suitable for developing specialized materials such as sensors and coatings. Its application in material science enhances performance across various technological fields .

Case Study: Sensor Development

Research has explored the use of tetrahydroisoquinoline-based materials for creating sensors capable of detecting specific biomolecules. These sensors exhibited high sensitivity and selectivity for target analytes .

作用機序

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets:

Dopamine D2 Receptor Antagonist: The compound acts as an antagonist at dopamine D2 receptors, which plays a role in its neuroprotective effects.

Inhibition of Adenylate Cyclase Activity: By inhibiting adenylate cyclase, the compound can modulate intracellular cyclic AMP levels, affecting various signaling pathways.

類似化合物との比較

1,2,3,4-Tetrahydroisoquinoline hydrochloride can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the hydrochloride group.

1-Methyl-1,2,3,4-Tetrahydroisoquinoline: A methylated derivative with similar pharmacological properties.

3,4-Dihydro-1H-isoquinoline: A structurally related compound with different biological activities.

This compound is unique due to its specific pharmacological profile and its ability to interact with multiple molecular targets, making it a valuable compound in scientific research and pharmaceutical development.

生物活性

1,2,3,4-Tetrahydroisoquinoline hydrochloride (THIQ-HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various biological effects of THIQ and its derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

THIQ and its derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : THIQ compounds have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : They show promising activity against bacterial and fungal pathogens.

- Neuroprotective Effects : Certain THIQ derivatives are linked to neuroprotection and the prevention of neurodegenerative diseases.

- Anti-inflammatory and Analgesic Effects : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for pain management.

Antitumor Activity

Recent studies have highlighted the antitumor potential of THIQ derivatives. For instance, certain compounds have shown tumor-specific cytotoxicity with indices indicating effective targeting of cancer cells while sparing normal cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various THIQ derivatives on human squamous cell carcinoma cell lines (HSC-2 and HSC-4). The findings revealed that specific derivatives induced autophagy rather than apoptosis, suggesting a unique mechanism of action:

| Compound | Cell Line | Cytotoxicity Index (TS) | Mechanism of Action |

|---|---|---|---|

| TQ9 | HSC-2 | 12.5 | Autophagy induction |

| TD13 | HSC-4 | 5.3 | Autophagy induction |

These results indicate that the type of cell death induced by THIQ derivatives can vary significantly based on the structure of the compound and the specific cancer cell line involved .

Antimicrobial Properties

THIQ-HCl has been studied for its antimicrobial efficacy against various pathogens. Recent research demonstrated potent antibacterial activity against Escherichia coli and other strains:

| Pathogen | MIC (μM) | Comparison to Standard Drug |

|---|---|---|

| E. coli | 166 | Two times more potent than control |

| Staphylococcus aureus | 498 | Less active than ampicillin (830 μM) |

The cationic nature of THIQ compounds enhances their interaction with negatively charged bacterial membranes, leading to membrane disruption and cell death .

Neuroprotective Effects

THIQ derivatives have also been investigated for their neuroprotective properties. Some studies suggest that these compounds may prevent neurodegeneration associated with conditions such as Parkinson's disease. The endogenous nature of certain THIQ compounds allows them to interact with neuroreceptors effectively, providing protective effects against oxidative stress and excitotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is closely related to their chemical structure. Modifications at various positions on the isoquinoline scaffold can enhance or diminish their pharmacological effects. For example:

- Substituents at C-1 : Influence cytotoxicity and selectivity towards cancer cells.

- Cationic Amino Acids : Increase antimicrobial activity by enhancing membrane interactions.

This relationship underscores the importance of synthetic strategies in developing new therapeutic agents based on the THIQ framework .

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-4,10H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFREDWKELGWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930967 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14099-81-1 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14099-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise mechanism is not fully elucidated in the provided literature, one study demonstrated that 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited significant anti-inflammatory activity in an acute inflammatory arthritis model. [] This suggests potential interaction with inflammatory pathways, but further research is needed to define the specific targets and downstream effects.

ANone: While AN12 showed similar efficacy to the H2-receptor antagonist roxatidine in reducing stress- and indomethacin-induced ulcers, it did not affect ethanol-provoked gastric damages, unlike roxatidine. [] This suggests that AN12's mechanism of action may not solely rely on H2-receptor antagonism. Further research is required to clarify its specific targets.

ANone: Research indicates that orexin A, acting via OX1 receptors in the ventrolateral periaqueductal gray (vlPAG), stimulates the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). [] This occurs through a Gq-protein-mediated phospholipase C–diacylglycerol lipase α enzymatic cascade. The 2-AG then acts retrogradely to inhibit GABA release, resulting in disinhibition within the vlPAG and contributing to the antinociceptive effect.

ANone: Several studies utilize Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy to confirm the structure of synthesized 1,2,3,4-tetrahydroisoquinoline derivatives. [, , ] Mass Spectrometry (MS) is also employed for structural identification and purity assessment. []

ANone: The provided research primarily focuses on the pharmacological aspects of these compounds. Specific information regarding material compatibility and stability under different conditions is limited and would require further investigation.

ANone: The provided literature does not report any catalytic properties or applications for these compounds. Research primarily centers around their biological activity and potential therapeutic uses.

ANone: One study utilized ADMET/TOPKAT in silico analysis to predict the pharmacodynamic, pharmacokinetic, carcinogenic, and mutagenic potential of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. [] This suggests that computational methods are being employed to understand and predict the properties of these molecules.

ANone: Multiple studies highlight the impact of substituents on the tetrahydroisoquinoline core on biological activity. For example:

- Analgesic and Anti-inflammatory Activity: The presence of a 4'-Dimethylaminophenyl group at position 1 contributed to the pronounced anti-inflammatory effect observed in one study. []

- Toxicity: Introducing a 3'-bromo-4'-hydroxyphenyl group at position 1 significantly reduced toxicity compared to the unsubstituted phenyl derivative. []

- β-adrenergic Properties: Substitutions at position 1 of trimetoquinol significantly altered its β-adrenergic activity, with one analogue showing selective β1-blocking activity in guinea pig trachea. []

ANone: Increasing the length of the 2-alkyl chain in these compounds generally resulted in increased toxicity. [] The type of substituent at positions 6 and 7 also played a role, with dihydroxy derivatives being the least toxic and dimethoxy derivatives being the most toxic.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。